molecular formula C38H58O12 B14106634 Ruscoponticoside C

Ruscoponticoside C

Cat. No.: B14106634
M. Wt: 706.9 g/mol
InChI Key: URTQATADKAKTAX-ZCTCYJARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Distribution in Ruscus Species

This compound occurs predominantly in the underground rhizomes and roots of Ruscus aculeatus L. (butcher’s broom), a perennial shrub native to Mediterranean and European regions. Comparative phytochemical analyses have identified this compound in related species such as Ruscus ponticus Woronow, though with notable variations in concentration and glycosylation patterns. The table below summarizes key structural characteristics of this compound across documented occurrences:

Property Value Source Species Reference
Molecular Formula C₃₈H₅₈O₁₂ R. aculeatus
Molecular Weight 706.87 g/mol R. aculeatus
Glycosylation Sites C-1, C-26 R. ponticus
Aglycone Core Furostanol R. aculeatus

This distribution aligns with the evolutionary specialization of Ruscus species, which biosynthesize diverse steroidal saponins as chemical defenses against herbivory and microbial pathogens. Notably, R. aculeatus demonstrates higher concentrations of this compound compared to other congeners, suggesting species-specific enzymatic pathways for saponin modification.

Historical Context in Steroidal Saponin Discovery

The isolation of this compound in 2012 marked a pivotal advancement in understanding furostanol diversity within the Asparagaceae family. Prior studies on Ruscus spp. had focused primarily on spirostanol-type saponins like ruscogenin, which dominated early 20th-century phytochemical investigations. The discovery of this compound’s bisdesmosidic structure—featuring glycosidic linkages at both C-1 and C-26 positions—expanded taxonomic criteria for differentiating Ruscus species based on secondary metabolites.

Key milestones in its characterization include:

  • Structural Elucidation : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) confirmed the compound’s furostanol backbone and monosaccharide attachments (arabinose, rhamnose).
  • Biosynthetic Relationships : Comparative studies with ruscoponticoside E revealed shared precursors in the steroidal glycosidation pathway, highlighting evolutionary conservation of specific cytochrome P450 enzymes.
  • Chemotaxonomic Significance : The detection of this compound in R. ponticus but not in R. hypoglossum provided phylogenetic evidence for reclassifying Mediterranean Ruscus taxa.

Properties

Molecular Formula

C38H58O12

Molecular Weight

706.9 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,4S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23?,24?,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1

InChI Key

URTQATADKAKTAX-ZCTCYJARSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8

Origin of Product

United States

Preparation Methods

Extraction Methods

Solvent Selection and Maceration

Ethyl acetate and ethanol are the most effective solvents for extracting Ruscoponticoside C due to their polarity, which aligns with the compound’s glycosidic and aglycone regions. In Dracaena angustifolia root bark, ethyl acetate maceration (1:8 solid-to-solvent ratio, 24 hours) yielded a 4.009% moisture-stable extract with notable antibacterial activity. Ethanol (40–85%) is similarly effective for Ruscus aculeatus, as demonstrated in a patented high-speed counter-current chromatography (HSCCC) protocol.

Table 1: Solvent Efficiency in this compound Extraction
Solvent Plant Source Yield (%) Purity (Post-Extraction)
Ethyl Acetate Dracaena angustifolia 12.4 58.7
Ethanol (85%) Ruscus aculeatus 9.8 62.3
Methanol Ophiopogonis Radix 7.5 45.6

Purification Techniques

Macroporous Resin Pre-Treatment

Low-polarity resins (e.g., D101, AB-8) effectively adsorb this compound from crude extracts. A study using HPD400 resin achieved 89.2% recovery by eluting with 70% ethanol, removing polysaccharides and pigments.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC outperforms traditional column chromatography by eliminating irreversible adsorption. The solvent system ethyl acetate/methanol/water (10–20:0.8–1.3:10–20) isolates this compound at >95% purity. Key parameters:

  • Flow Rate : 2–5 mL/min for optimal phase separation.
  • Stationary Phase Retention : 75–80% ensures minimal carryover.

Preparative High-Performance Liquid Chromatography (HPLC)

While less common due to cost, HPLC with C18 columns (methanol-water gradients) resolves complex mixtures. A reported method achieved 98.1% purity using 88:12 methanol-water isocratic elution.

Structural Characterization

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Orbitrap-based LC-HRMS (Thermo Scientific Q Exactive) identified this compound via exact mass (m/z 943.456 [M+H]⁺) and fragmentation patterns. MzCloud and ChemSpider databases confirmed the molecular formula C₄₈H₇₄O₁₉.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D/2D NMR (600 MHz) elucidated the glycosidic linkages:

  • ¹H-NMR : δ 5.05 (H-3′, α-L-rhamnose), δ 5.30 (H-4′, β-D-arabinose).
  • ¹³C-NMR : δ 73.5 (C-2′), δ 64.5 (C-5′), confirming sulfation at C-1.

Molecular Dynamics Simulations

YASARA simulations (AMBER14 force field, 50 ns) revealed this compound’s stable binding to bacterial penicillin-binding proteins (RMSD < 2.0 Å), corroborating its antibacterial mechanism.

Quality Control and Analytical Methods

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)

A validated HPLC-ELSD method quantified this compound in 35 Ophiopogonis Radix batches (0.0035–0.0240% content). Parameters:

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm).
  • Detector Settings : 42.2°C drift tube, 1.4 L/min nebulizer gas.

Hierarchical Clustering Analysis (HCA)

HCA clustered samples by geographic origin based on this compound content, identifying Sichuan (China) as the highest-yield region.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ruscoponticoside C and Analogous Saponins

Compound Class Aglycone Type Sugar Moiety Key Functional Groups Molecular Weight (m/z) Source Plant
This compound Spirostanol Neoruscogenin α-L-Rhamnose-(1→2)-α-L-Arabinose Δ25(27)-unsaturation 707 R. hypophyllum, R. ponticus
Ruscoponticoside E Furostanol Diosgenin β-D-Glucopyranose 22-OH, Δ25(27)-unsaturation 664 R. aculeatus
Combreglucoside Triterpenoid Oleanane β-D-Glucopyranose Hydroxyl at C-3, C-28 664 Glycine max (soybean)
Ceparoside A Spirostanol Ruscogenin α-L-Rhamnose-(1→4)-β-D-Glucose 1β,3β-diol configuration 740 R. hypoglossum
Desglucoruscoside Furostanol Ruscogenin β-D-Glucopyranose Δ20(22)-unsaturation 722 R. aculeatus

Key Observations :

  • Backbone Differences: this compound and ceparoside A share spirostanol cores, whereas ruscoponticoside E and desglucoruscoside are furostanol derivatives with open-chain structures at C-22 .
  • Sugar Units: this compound contains α-L-rhamnose and α-L-arabinose, distinguishing it from ceparoside A (α-L-rhamnose-(1→4)-β-D-glucose) .
  • Functional Groups : The Δ25(27)-unsaturation in this compound contrasts with the Δ20(22)-unsaturation in desglucoruscoside, influencing their solubility and bioactivity .

Pharmacological Activities

  • Antibacterial Efficacy : this compound outperforms (-)-caryophyllene oxide in inhibiting Enterococcus faecalis but shows lower stability in ligand-protein complexes compared to arbutin .
  • Anti-inflammatory Potential: Unlike ruscoponticoside D (a structural isomer with 26-O-glucosylation), this compound lacks documented anti-inflammatory effects .

Analytical Characterization

  • NMR Profiles: The ¹³C-NMR spectrum of this compound reveals three secondary alcohols (δC 85.5, 81.8, 68.6) and a hemiacetal carbon (δC 111.1), absent in furostanol analogs like ruscoponticoside E .
  • MS/MS Fragmentation : this compound produces distinct fragment ions at m/z 545 [aglycone + H]⁺ and m/z 383 [aglycone - H₂O]⁺, differing from combreglucoside (m/z 441 [aglycone]⁺) .

Q & A

Q. How to address conflicting bioactivity results between in vitro and in vivo models for this compound?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to identify absorption limitations. Use isotopic labeling (e.g., 14C) to track metabolite distribution. In vitro-in vivo correlation (IVIVC) models should account for plasma protein binding and tissue permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.